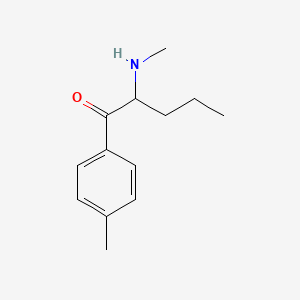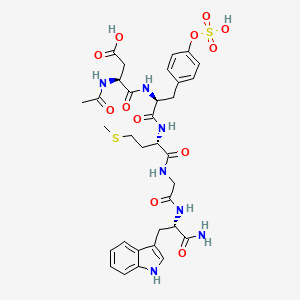
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Übersicht
Beschreibung
Cholezystokinin (26-30) (sulfatiert) ist ein N-terminales Fragment von Cholezystokinin, einem Peptidhormon, das im Darm und im Gehirn vorkommt. Diese Verbindung spielt eine bedeutende Rolle bei der Stimulation der Verdauung, der Vermittlung von Sättigung und ist an der Regulierung von Angst beteiligt . Die sulfatierte Form von CCK (26-30) hemmt die Bindung von markiertem Cholezystokinin an Membranen der Meerschweinchen-Großhirnrinde .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cholezystokinin (26-30) (sulfatiert) erfolgt durch Festphasenpeptidsynthese (SPPS), ein gängiges Verfahren zur Herstellung von Peptiden. Der Prozess umfasst in der Regel folgende Schritte:
Aminosäurekopplung: Sequenzielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist.
Entschützung: Entfernung der Schutzgruppen von den Aminosäuren.
Abspaltung: Abtrennung des Peptids vom Harz.
Sulfatierung: Einführung von Sulfatgruppen an bestimmte Aminosäurereste, wie z. B. Tyrosin.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cholezystokinin (26-30) (sulfatiert) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer und Hochdurchsatz-Reinigungstechniken, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Wirkmechanismus
Target of Action
CCK (26-30) (sulfated), also known as N-acetyl CCK-(26-30) amide or N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide, is an N-terminal fragment of Cholecystokinin (CCK). It is found in the central nervous system and gastrointestinal tract . The primary targets of this compound are the CCK receptors .
Mode of Action
The sulfated form of CCK (26-30) interacts with its targets, the CCK receptors, and induces changes in the body. It has been found to inhibit the binding of [125I]CCK-33 to guinea pig cortical membranes by 10% when used at a concentration of 0.1 mM .
Biochemical Pathways
CCK is a peptide hormone that stimulates digestion, mediates satiety, and is involved in anxiety . It acts both as a hormone and a neurotransmitter and is part of the ‘brain-gut’ family of peptides . It stimulates the acinar cells of the pancreas to release a juice rich in pancreatic digestive enzymes . It also inhibits gastric emptying .
Pharmacokinetics
It is known that the compound is an endogenous c-terminal octapeptide of cck .
Result of Action
The action of CCK (26-30) (sulfated) results in various molecular and cellular effects. It stimulates the digestion of fat and protein, leads to the release of bile and digestive enzymes, and acts as an appetite suppressant . It also promotes cell growth, energy production, gene expression, and protein synthesis . Furthermore, it has been shown to have positive effects on enteric smooth muscle contraction and on nerve activity at multiple locations in the peripheral and central nervous system .
Action Environment
The action, efficacy, and stability of CCK (26-30) (sulfated) can be influenced by various environmental factors. It is known, though, that CCK is expressed in several tissues such as the urogenital tract and heart , suggesting that the tissue environment could potentially influence its action.
Biochemische Analyse
Biochemical Properties
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide interacts with the CCK receptor, acting as an antagonist . This interaction influences various biochemical reactions, including the regulation of digestion and satiety .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It influences cell function by interacting with the CCK receptor, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CCK receptor, acting as an antagonist . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCK (26-30) (sulfated) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Sulfation: Introduction of sulfate groups to specific amino acid residues, such as tyrosine.
Industrial Production Methods
Industrial production of CCK (26-30) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cholezystokinin (26-30) (sulfatiert) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidation von Methioninresten.
Reduktion: Reduktion von Disulfidbrücken.
Substitution: Substitutionsreaktionen, die Aminosäure-Seitenketten betreffen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Nucleophile Reagenzien wie Alkylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Peptide, reduzierte Peptide und substituierte Peptide mit modifizierten Seitenketten .
Wissenschaftliche Forschungsanwendungen
Cholezystokinin (26-30) (sulfatiert) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren.
Industrie: Verwendung bei der Entwicklung von diagnostischen Assays und als Referenzstandard in analytischen Methoden.
Wirkmechanismus
Cholezystokinin (26-30) (sulfatiert) entfaltet seine Wirkung durch Bindung an Cholezystokininfrezeptoren (CCK1 und CCK2), die im Magen-Darm-Trakt und im Gehirn vorkommen. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die zur Freisetzung von Verdauungsenzymen, Galle und der Regulierung von Sättigung und Angst führt . Die Sulfatierung von Tyrosinresten erhöht die Bindungsaffinität und -spezifität des Peptids für seine Rezeptoren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- CCK (26-31) (nicht-sulfatiert)
- Acetyl-Hirudin (54-65) (sulfatiert)
- CCK (27-33) (nicht-sulfatiert)
- CCK Octapeptid (sulfatiert)
Einzigartigkeit
Cholezystokinin (26-30) (sulfatiert) ist einzigartig aufgrund seines spezifischen Sulfatierungsmusters, das seine biologische Aktivität im Vergleich zu nicht-sulfatierten Analoga deutlich erhöht. Diese Modifikation ermöglicht präzisere Wechselwirkungen mit Cholezystokininfrezeptoren, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMANNIZOTTXEZ-FWEHEUNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N7O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


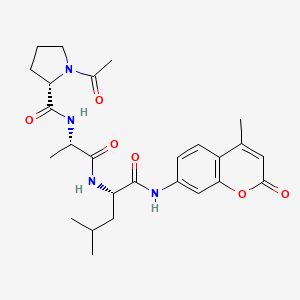


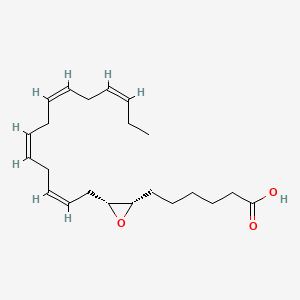

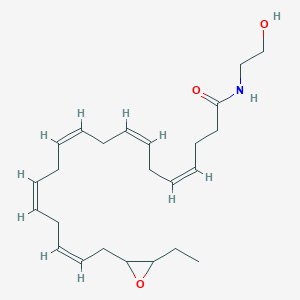


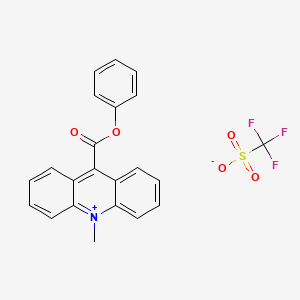

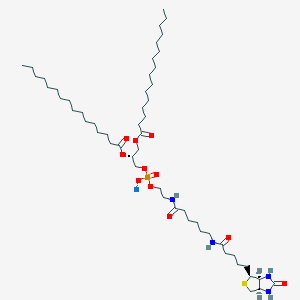
![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
